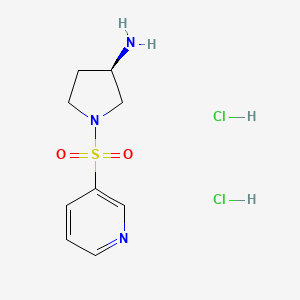
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide (6-BDS) is a novel compound that has become increasingly popular in the scientific research field. It is a sulfonamide derivative of a benzopyran and has a wide range of applications due to its unique properties. 6-BDS has been used in a variety of research areas, including organic synthesis, drug design, and biochemistry. In
科学研究应用
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and its derivatives. It has also been used in the design of drugs, as it has a wide range of biochemical and physiological effects. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of cell signaling pathways, as it has been shown to affect the activity of certain proteins involved in cell signaling.
作用机制
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as the enzyme tyrosine kinase. Inhibition of tyrosine kinase activity has been shown to affect the activity of certain proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide may also act by binding to certain receptors on the surface of cells, which can affect the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to affect the activity of certain proteins involved in cell signaling pathways. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has also been shown to affect the expression of certain genes, as well as the activity of certain hormones.
实验室实验的优点和局限性
One of the main advantages of using 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research, making it an ideal compound for laboratory experiments. However, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be toxic if ingested, and care should be taken when handling it in the laboratory. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be difficult to purify, as it is highly soluble in water.
未来方向
The potential applications of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide are vast, and there are many potential future directions for research. One potential future direction is the development of novel drugs based on the structure of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the mechanism of action of certain enzymes and proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain hormones on gene expression. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the activity of certain enzymes and proteins. Finally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the expression of certain genes.
合成方法
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be synthesized from the reaction of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and sulfamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields a 4-sulfonamide derivative of 6-bromo-3,4-dihydro-2H-1-benzopyran. This method of synthesis is relatively straightforward and can be carried out in a laboratory setting.
属性
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWJZZGKGXKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1S(=O)(=O)N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)